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Butoxyvinyl trifluoromethyl ketone

Cat. No.: B11759982
M. Wt: 196.17 g/mol
InChI Key: JMCLSTURONLRIB-UHFFFAOYSA-N
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Description

Butoxyvinyl trifluoromethyl ketone is a specialized fluorinated building block of interest in synthetic organic chemistry. Its core research value lies in its role as a key precursor for the synthesis of fluorinated enaminoketones, which are compounds studied for their unique stereochemical properties and potential application in developing new materials and pharmaceuticals . The compound's reactivity allows for further functionalization; for instance, the brominated derivative, α-bromo-β-butoxyvinyl trifluoromethyl ketone, undergoes regioselective substitution with N-nucleophiles to yield "push-pull" amino enones . The presence of the strong electron-withdrawing trifluoromethyl group adjacent to the carbonyl significantly influences the molecule's spatial structure and electron density, making it a valuable scaffold for investigating rotational isomerism and for constructing complex, fluorinated molecular architectures . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11F3O2 B11759982 Butoxyvinyl trifluoromethyl ketone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

4-butoxy-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C8H11F3O2/c1-2-3-5-13-6-4-7(12)8(9,10)11/h4,6H,2-3,5H2,1H3

InChI Key

JMCLSTURONLRIB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC=CC(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for Butoxyvinyl Trifluoromethyl Ketone and Its Functionalized Derivatives

Preparation of Butoxyvinyl Trifluoromethyl Ketone

General Synthetic Routes to β-Alkoxyvinyl Trifluoromethyl Ketones

β-Alkoxyvinyl trifluoromethyl ketones are valuable synthons in organic chemistry. A general and straightforward method for their preparation involves the acylation of vinyl ethers with trifluoroacetic anhydride (B1165640). This reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the trifluoroacetic acid byproduct.

The synthesis begins with the reaction of an appropriate vinyl ether, in this case, butyl vinyl ether, with trifluoroacetic anhydride. The pyridine acts as a catalyst and an acid scavenger, facilitating the formation of the β-butoxyvinyl trifluoromethyl ketone. The general reaction scheme is as follows:

Scheme 1: General Synthesis of β-Alkoxyvinyl Trifluoromethyl Ketones

Generated code

Where R can be an alkyl group such as butyl.

Another established method involves the reaction of ethyl trifluoroacetate (B77799) with the appropriate vinyl Grignard reagent. This approach provides a good yield of the desired β-alkoxyvinyl trifluoromethyl ketone.

Furthermore, trifluoromethyl ketones can be synthesized from carboxylic acids. orgsyn.org One such method involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with trifluoroacetic anhydride and pyridine. orgsyn.org While not a direct route to this compound, this highlights a general strategy for forming the trifluoromethyl ketone moiety. A more direct approach involves the trifluoromethylation of methyl carboxylates using fluoroform (HCF₃) under basic conditions. beilstein-journals.org

A variety of β-alkoxyvinyl trihalomethyl ketones can be prepared through the acylation of enol ethers with a suitable acyl chloride in the presence of pyridine. researchgate.net This method is adaptable for the synthesis of trifluoromethyl analogs.

Halogenation Strategies for α-Functionalization of this compound Analogs

The introduction of a halogen atom at the α-position of β-alkoxyvinyl trifluoromethyl ketones significantly enhances their synthetic utility by providing an additional reaction site. researchgate.net

Synthesis of α-Bromo-β-butoxyvinyl Trifluoromethyl Ketone

The synthesis of α-bromo-β-butoxyvinyl trifluoromethyl ketone can be achieved through the direct bromination of β-butoxyvinyl trifluoromethyl ketone. This reaction is typically carried out using bromine (Br₂) in a suitable solvent. The presence of a halogen at the α-position opens up more reaction possibilities for these enones. researchgate.net

A general procedure for the synthesis of α-bromoketones involves the bromination of the corresponding ketone. organic-chemistry.org In the context of β-alkoxyvinyl trifluoromethyl ketones, the electron-rich double bond is susceptible to halogenation.

Table 1: Synthesis of α-Bromo-β-ethoxyvinyl Trifluoromethyl Ketone (Data extrapolated from analogous reactions)

ReactantReagentSolventTemperatureYield
β-Ethoxyvinyl trifluoromethyl ketoneBromine (Br₂)Chloroform0°C to rtGood

It is important to note that specific yields for the butoxy- derivative are not widely reported, but the methodology is expected to be similar to that of the well-documented ethoxy analog.

Preparation of Other α-Halo-β-alkoxyvinyl Trifluoromethyl Ketone Derivatives (e.g., Chloro, Iodo)

The synthesis of other α-halo-β-alkoxyvinyl trifluoromethyl ketones, such as the chloro and iodo derivatives, follows similar halogenation strategies using the appropriate halogenating agents.

α-Chloro-β-alkoxyvinyl Trifluoromethyl Ketones:

The preparation of α-chloro derivatives can be accomplished by reacting the corresponding β-alkoxyvinyl trifluoromethyl ketone with chlorine (Cl₂). researchgate.net The reaction conditions are analogous to those used for bromination.

α-Iodo-β-ethoxyvinyl Trifluoromethyl Ketone:

A specific method for the synthesis of α-iodo-β-ethoxyvinyl trifluoromethyl ketone has been reported, which involves the reaction of β-ethoxyvinyl trifluoromethyl ketone with iodine monochloride (ICl) followed by the addition of pyridine. researchgate.net This method provides the α-iodoenone in good yields.

Table 2: Synthesis of α-Iodo-β-ethoxyvinyl Trifluoromethyl Ketone

ReactantReagentAdditiveSolventYield
β-Ethoxyvinyl trifluoromethyl ketoneIodine monochloride (ICl)PyridineNot specifiedGood

This methodology is expected to be applicable to the synthesis of α-iodo-β-butoxyvinyl trifluoromethyl ketone, providing a versatile route to this functionalized building block.

Reactivity and Mechanistic Investigations of Butoxyvinyl Trifluoromethyl Ketone Derivatives

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the carbonyl group in butoxyvinyl trifluoromethyl ketone makes it a prime target for nucleophilic attack. This reactivity is further modulated by the butoxy group, which can influence the regioselectivity of such reactions.

Regioselective Substitution in α-Bromo-β-butoxyvinyl Trifluoromethyl Ketone with N-Nucleophiles

The introduction of a bromine atom at the α-position of β-butoxyvinyl trifluoromethyl ketone creates a highly reactive substrate for nucleophilic substitution reactions. The interplay between the electrophilic carbonyl carbon and the carbon-bromine bond dictates the course of the reaction with various nucleophiles, particularly nitrogen-based nucleophiles.

The reaction of α-bromo-β-butoxyvinyl trifluoromethyl ketone with primary and secondary amines provides a direct route to the synthesis of trifluoromethylated push-pull aminoenones. These compounds are of interest due to their unique electronic properties, arising from the electron-donating amino group and the electron-withdrawing trifluoromethyl ketone group connected by a conjugated system.

Kinetic studies on the reaction of β-substituted β-alkoxyvinyl trifluoromethyl ketones with various aliphatic amines have shed light on the mechanistic details of this transformation researchgate.net. The reaction proceeds through the formation of a common transition state, and its decomposition can occur via both uncatalyzed and amine-catalyzed pathways researchgate.net. The steric bulk of both the β-substituent on the enone and the incoming amine nucleophile plays a crucial role in the reaction rates researchgate.net. For instance, bulky substituents at the β-position significantly decrease the rate constants for both catalyzed and uncatalyzed pathways researchgate.net. Similarly, bulky amines tend to reduce the rate of the catalyzed pathway to a greater extent than the uncatalyzed one due to steric hindrance in the transition state researchgate.net.

The electronic nature of the β-substituent also has a profound effect. Electron-withdrawing groups at the β-position can increase the rate of the uncatalyzed reaction by accelerating the initial nucleophilic attack and promoting electrophilic assistance in the transition state researchgate.net. The basicity of the amine is another determining factor, with more basic amines favoring the catalyzed reaction pathway researchgate.net. In nonpolar solvents like hexane, the uncatalyzed route generally predominates. However, in more polar solvents such as acetonitrile, the contribution of the catalyzed route becomes more significant, especially for highly basic and less sterically hindered amines researchgate.net.

A plausible reaction mechanism involves the initial nucleophilic attack of the amine on the β-carbon, followed by the elimination of the butoxy group and the bromide ion to afford the corresponding aminoenone. The regioselectivity of the attack is directed by the electronic activation provided by the trifluoromethyl ketone group.

Table 1: Influence of Amine Structure and Solvent on the Reaction with β-Alkoxyvinyl Trifluoromethyl Ketones researchgate.net

AminepKaSolventPredominant PathwayRelative Rate
Diethylamine10.93HexaneUncatalyzedModerate
Diisopropylamine11.05HexaneUncatalyzedLow
Piperidine11.12AcetonitrileCatalyzedHigh
Morpholine8.33AcetonitrileUncatalyzedModerate

Reactions with Binucleophiles: Cyclocondensation Pathways

This compound derivatives are excellent substrates for cyclocondensation reactions with binucleophiles, leading to the formation of various heterocyclic systems. The dual reactive sites in the ketone, namely the electrophilic carbonyl carbon and the β-carbon, allow for sequential reactions with nucleophiles, resulting in ring formation.

The reaction of this compound with 1,2-diamines, such as ethylenediamine, offers a pathway to nitrogen-containing heterocycles like piperazines. The synthesis of piperazine (B1678402) rings often involves the cyclization of precursors containing two amine functionalities or the reaction of a binucleophile with a suitable dielectrophile.

While direct experimental data on the reaction of this compound with 1,2-diamines is not extensively documented, analogous reactions provide a strong basis for the expected outcome. The initial step would likely involve a Michael-type addition of one of the amino groups of the 1,2-diamine to the β-carbon of the this compound, with subsequent elimination of the butoxy group. This would be followed by an intramolecular cyclization, where the second amino group attacks the electrophilic carbonyl carbon, leading to the formation of a dihydropyrazine (B8608421) intermediate. Subsequent tautomerization or aromatization could then lead to the final piperazine derivative. The synthesis of piperazine-based compounds often utilizes reductive amination or nucleophilic substitution reactions nih.govmdpi.com. For instance, aralkyl-ketone piperazine derivatives have been synthesized by protecting one nitrogen of the piperazine ring, followed by alkylation of the other nitrogen nih.gov.

The reaction of this compound and its derivatives with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, serves as a powerful method for the construction of oxygen-containing heterocycles, particularly substituted dihydrofurans. This transformation typically proceeds via a Michael addition followed by an intramolecular cyclization.

The synthesis of dihydrofurans can be achieved through various strategies, including the reaction of enolates of 1,3-dicarbonyl compounds with suitable electrophiles nih.gov. In the context of this compound, the acidic methylene (B1212753) group of the 1,3-dicarbonyl compound, upon deprotonation with a base, would act as the nucleophile. This nucleophile would then attack the β-carbon of the butoxyvinyl ketone in a Michael-type fashion. The resulting intermediate would then undergo an intramolecular cyclization, where one of the carbonyl oxygens of the original 1,3-dicarbonyl unit attacks the electrophilic carbonyl carbon of the trifluoromethyl ketone moiety, leading to the formation of a five-membered dihydrofuran ring after dehydration. The use of α-halo ketones and alkenes in photocatalytic syntheses has also been shown to produce dihydrofurans under mild, redox-neutral conditions unibo.it.

Domino and Cascade Transformations

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for the rapid construction of complex molecular architectures. The inherent reactivity of this compound makes it an excellent candidate for initiating such reaction cascades.

A notable example of a domino reaction involving a related trifluoromethyl ketone is the multicomponent cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols, leading to the formation of γ-lactam annulated oxazacycles mdpi.com. This process involves a series of interconnected reactions, including aldol-type additions and intramolecular cyclizations, to build complex heterocyclic systems in a single pot mdpi.com. The reaction of ethyl trifluoropyruvate with a methyl ketone first generates an aldol-type adduct. This intermediate then reacts with an amino alcohol, where the amino group attacks the ketone carbonyl and the hydroxyl group subsequently attacks the ester carbonyl, leading to the formation of a bicyclic lactam mdpi.com. The stereoselectivity of these transformations can be influenced by the nature of the substituents on the starting materials mdpi.com.

Table 2: Examples of Domino Reactions with Trifluoromethyl Ketones mdpi.com

Trifluoromethyl KetoneKetoneBinucleophileProduct
Ethyl trifluoropyruvateAcetone (B3395972)AminoethanolTetrahydropyrrolo[2,1-b]oxazol-5-one
Ethyl trifluoropyruvateAcetophenoneAminoethanolPhenyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-one
Ethyl trifluoropyruvate2-ButanoneAminopropanolN-hydroxypropyl-2,3-dihydropyrrol-5-one

By analogy, it is conceivable that this compound could participate in similar domino reactions. For example, a reaction with a nucleophile that can undergo an initial Michael addition, followed by an intramolecular reaction of a pendant functional group with the trifluoromethyl ketone, could lead to complex heterocyclic structures. The electrophilicity of the carbonyl group, enhanced by the trifluoromethyl substituent, is a key driver for the cyclization step in these proposed cascade sequences. Further research in this area could unlock novel and efficient pathways to a wide array of complex fluorinated molecules.

Aza-Michael Addition and Subsequent Intramolecular Cyclization Sequences

The conjugate addition of nitrogen nucleophiles, known as the aza-Michael reaction, to α,β-unsaturated ketones is a powerful tool for the formation of carbon-nitrogen bonds. In the case of this compound, the presence of the electron-withdrawing trifluoromethyl group significantly activates the double bond towards nucleophilic attack. When primary amines are employed as nucleophiles, the initial aza-Michael adduct can undergo a subsequent intramolecular cyclization, leading to the formation of five-membered heterocyclic rings, such as pyrrolidines. nih.gov

The regioselectivity of the initial aza-Michael addition is dictated by the electronic nature of the α,β-unsaturated ketone. The trifluoromethyl group strongly polarizes the double bond, making the β-carbon the primary site for nucleophilic attack.

Table 1: Aza-Michael Addition/Intramolecular Cyclization with Various Primary Amines

EntryPrimary AmineProductYield (%)
1MethylamineN-Methyl-5-butoxy-5-(trifluoromethyl)pyrrolidin-2-one85
2EthylamineN-Ethyl-5-butoxy-5-(trifluoromethyl)pyrrolidin-2-one82
3BenzylamineN-Benzyl-5-butoxy-5-(trifluoromethyl)pyrrolidin-2-one78
4AnilineN-Phenyl-5-butoxy-5-(trifluoromethyl)pyrrolidin-2-one75

Note: The yields presented are hypothetical and based on typical results for analogous reactions reported in the literature.

Multicomponent Reaction Pathways (e.g., Indenol Synthesis)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound is an excellent substrate for such reactions due to its multiple reactive sites. One notable application is in the synthesis of indenol derivatives.

A plausible multicomponent strategy for the synthesis of trifluoromethyl-substituted indenols involves the reaction of this compound, an aromatic aldehyde, and a source of cyanide, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a Lewis acid catalyst. The reaction is thought to proceed through a series of interconnected steps. Initially, the Lewis acid activates the aromatic aldehyde, which then undergoes a nucleophilic attack by the enol or enolate of this compound in a Knoevenagel-type condensation. The resulting intermediate, a highly conjugated system, is then susceptible to a 1,4-conjugate addition by the cyanide anion. The subsequent intramolecular cyclization, likely a nucleophilic attack of the aryl ring onto the ketone carbonyl, followed by tautomerization, would lead to the formation of the indenol skeleton. The trifluoromethyl group plays a crucial role in activating the ketone towards this final cyclization step.

The use of different aromatic aldehydes allows for the generation of a library of indenol derivatives with diverse substitution patterns on the aromatic ring. This approach highlights the power of MCRs in rapidly generating molecular complexity from simple and readily available starting materials.

Reactions with Diazoalkanes

Diazoalkanes, such as diazomethane, are versatile reagents in organic synthesis, known for their ability to participate in 1,3-dipolar cycloaddition reactions. wikipedia.orgwikipedia.orgfu-berlin.de The reaction of this compound with diazoalkanes provides a direct route to the synthesis of trifluoromethyl-substituted pyrazoline derivatives.

The reaction is a concerted [3+2] cycloaddition, where the diazoalkane acts as a 1,3-dipole and the double bond of the this compound serves as the dipolarophile. wikipedia.orgwikipedia.org The regioselectivity of this cycloaddition is a key consideration and is governed by the frontier molecular orbitals (FMO) of the reactants. The electron-withdrawing nature of the trifluoromethyl and carbonyl groups in this compound lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the reaction is expected to be under LUMO(dipolarophile)-HOMO(dipole) control. This generally leads to the formation of a specific regioisomer where the terminal nitrogen of the diazoalkane attacks the β-carbon of the enone, and the carbon of the diazoalkane attacks the α-carbon. wikipedia.org

The resulting 1-pyrazoline can be unstable and may isomerize to the more stable 2-pyrazoline, where the double bond is in conjugation with the trifluoromethyl ketone moiety. Further oxidation of the pyrazoline can lead to the corresponding pyrazole (B372694), a valuable heterocyclic scaffold in medicinal chemistry. nih.gov The reaction conditions, including the solvent and temperature, can influence the outcome and the stability of the initial cycloadduct.

Table 2: 1,3-Dipolar Cycloaddition of Diazoalkanes to this compound

EntryDiazoalkaneProductRegioselectivityYield (%)
1Diazomethane4-Butoxy-4-(trifluoromethyl)acetyl-1-pyrazolineHigh90
2Diazoethane3-Methyl-4-butoxy-4-(trifluoromethyl)acetyl-1-pyrazolineHigh88
3Phenyldiazomethane3-Phenyl-4-butoxy-4-(trifluoromethyl)acetyl-1-pyrazolineModerate75

Note: The yields and regioselectivity are hypothetical and based on typical results for analogous reactions reported in the literature.

Chemoselectivity and Stereoselectivity in Reactions of Halogenated Butoxyvinyl Trifluoromethyl Ketones

The introduction of a halogen atom, such as bromine or chlorine, at the α- or β-position of this compound introduces an additional layer of complexity and reactivity, leading to interesting questions of chemoselectivity and stereoselectivity.

Chemoselectivity: Halogenated butoxyvinyl trifluoromethyl ketones possess multiple electrophilic sites: the carbonyl carbon, the β-carbon of the double bond, and the carbon atom bearing the halogen. The outcome of a reaction with a nucleophile is highly dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the highly electrophilic carbonyl group. In contrast, "soft" nucleophiles, like organocuprates (Gilman reagents), preferentially undergo 1,4-conjugate addition to the double bond. masterorganicchemistry.com

Furthermore, the presence of a halogen atom allows for the possibility of nucleophilic substitution. The competition between conjugate addition and substitution is a critical aspect. For instance, in the reaction of an α-bromo-β-butoxyvinyl trifluoromethyl ketone with a soft nucleophile, a tandem conjugate addition-elimination sequence can occur, leading to the net substitution of the butoxy group.

Stereoselectivity: When a new stereocenter is created during a reaction, the control of stereoselectivity becomes paramount. For example, the reduction of the carbonyl group in a halogenated this compound can lead to the formation of a chiral alcohol. The stereochemical outcome of such a reduction can be influenced by the steric hindrance of the substituents and the nature of the reducing agent. The use of bulky reducing agents may favor attack from the less hindered face of the ketone, leading to a high degree of diastereoselectivity.

Similarly, in conjugate addition reactions to chiral halogenated butoxyvinyl trifluoromethyl ketones, the existing stereocenter can direct the approach of the nucleophile, resulting in the diastereoselective formation of the product. The interplay of steric and electronic factors, as well as the potential for chelation control with certain reagents, all contribute to the observed stereoselectivity.

Applications in Complex Molecule Synthesis and Heterocycle Construction

Role as a Versatile Fluorinated Building Block in Organic Synthesis

Butoxyvinyl trifluoromethyl ketone, a member of the β-alkoxyvinyl trifluoromethyl ketone class of compounds, is recognized as a potent electrophilic synthon. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the molecule, making the carbonyl carbon and the β-carbon of the vinyl group susceptible to nucleophilic attack. This dual reactivity allows for a range of transformations, including 1,2-addition to the carbonyl group and 1,4-conjugate addition.

The presence of the butoxy group provides stability to the enone system and can act as a leaving group in substitution reactions, further expanding its synthetic utility. This combination of functionalities makes this compound a readily available and highly reactive precursor for introducing the trifluoromethyl group into organic molecules, a modification known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.

Synthesis of Fluorinated Heterocyclic Systems

The construction of fluorinated heterocycles is a major area of interest in medicinal and agricultural chemistry due to the profound impact of fluorine on the biological activity of these scaffolds. This compound serves as an excellent starting material for the synthesis of a variety of fluorinated heterocyclic systems through its reactions with dinucleophiles.

Five-Membered Fluorinated Heterocycles (e.g., Imidazoles, Pyrroles, Furans)

The synthesis of five-membered fluorinated heterocycles can be efficiently achieved using this compound as a key building block.

Imidazoles: While direct synthesis of trifluoromethyl-imidazoles from this compound and a simple amidine has not been extensively detailed, related methodologies suggest its feasibility. For instance, highly substituted 5-(trifluoromethyl)ketoimidazoles have been prepared from trifluoroacetic anhydride (B1165640), indicating the utility of trifluoromethylated carbonyl compounds in imidazole (B134444) synthesis. nih.gov A plausible pathway involves the reaction of this compound with an amidine, where the initial nucleophilic attack of the amidine at the β-carbon, followed by intramolecular cyclization and elimination of butanol and water, would yield the desired trifluoromethyl-substituted imidazole.

Pyrroles: The synthesis of trifluoromethyl-substituted pyrroles from this compound can be envisioned through reactions with appropriate nitrogen-containing nucleophiles. Although direct examples with this compound are scarce, the general reactivity of similar systems supports this application.

Furans: The synthesis of trifluoromethylated furans often relies on the use of fluorinated building blocks. This compound can potentially serve as a precursor for trifluoromethyl-furans through various synthetic strategies, though specific examples are not prevalent in the literature.

A notable example of five-membered heterocycle synthesis is the reaction of β-alkoxyvinyl trifluoromethyl ketones with hydrazine (B178648) derivatives. This reaction provides a direct route to trifluoromethyl-substituted pyrazoles. The cyclocondensation of 4-alkoxy-4-aryl(heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones with carbohydrazide (B1668358) leads to the one-pot, regioselective synthesis of 3-aryl(heteroaryl)-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. This reaction highlights the utility of the β-alkoxyvinyl trifluoromethyl ketone scaffold in constructing complex pyrazole (B372694) derivatives.

Reactant 1Reactant 2ProductReference
4-Methoxy-4-phenyl-1,1,1-trifluorobut-3-en-2-oneCarbohydrazide3-Phenyl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazolyl-1-carbohydrazide
4-Ethoxy-1,1,1-trifluorobut-3-en-2-oneHydrazine5-Trifluoromethyl-1H-pyrazole researchgate.net

Table 1: Synthesis of Five-Membered Fluorinated Heterocycles

Six-Membered Fluorinated Heterocycles (e.g., Dihydropyrans, Piperazines)

This compound is also a valuable precursor for the synthesis of six-membered fluorinated heterocycles.

Dihydropyrans: β-Trifluoroacetyl vinyl ethers, including this compound, can act as dienophiles in reactions with α,β-unsaturated carbonyl compounds to yield 2-alkoxy-5-trifluoroacetyl-3,4-dihydro-2H-pyrans. researchgate.net This hetero-Diels-Alder type reaction provides a straightforward route to these important six-membered rings.

Piperazines: The synthesis of fluorinated piperazines often involves the cyclization of appropriately substituted diamine precursors. While direct synthesis from this compound is not well-documented, its reactivity suggests potential pathways. For instance, reaction with a 1,2-diamine could potentially lead to the formation of a dihydropyrazine (B8608421) intermediate, which could then be reduced to the corresponding piperazine (B1678402).

Furthermore, the reaction of β-alkoxyvinyl trifluoromethyl ketones with urea (B33335) in the presence of an acid catalyst has been shown to produce 6-aryl(or alkyl)-4-trifluoromethyl-2(1H)-pyrimidinones, demonstrating another avenue to six-membered nitrogen-containing heterocycles. researchgate.net

Reactant 1Reactant 2ProductReference
This compoundMethyl vinyl ketone2-Butoxy-5-trifluoroacetyl-3,4-dihydro-2H-pyran researchgate.net
4-Methoxy-4-phenyl-1,1,1-trifluorobut-3-en-2-oneUrea6-Phenyl-4-trifluoromethyl-2(1H)-pyrimidinone researchgate.net

Table 2: Synthesis of Six-Membered Fluorinated Heterocycles

Formation of Fused and Polycyclic Fluorinated Architectures

The reactivity of this compound can be harnessed to construct more complex fused and polycyclic fluorinated systems. For example, the synthesis of trifluoromethylated fused tricyclic pyrazoles has been achieved through the intramolecular cyclization of cyclic ketone-derived amines, which are related to intermediates that could be formed from β-alkoxyvinyl trifluoromethyl ketones. rsc.org

The reaction of β-alkoxyvinyl trichloromethyl ketones with aminotriazoles to form researchgate.netsioc-journal.cnresearchgate.nettriazolo[1,5-a]pyrimidines suggests that this compound could undergo similar transformations to yield fused heterocyclic systems containing the trifluoromethyl group. This approach opens up possibilities for creating a diverse range of complex, fluorinated polycyclic compounds with potential biological applications.

Construction of Fluorinated Push-Pull Systems

Fluorinated push-pull systems are of interest due to their unique electronic and optical properties. These systems typically consist of an electron-donating (push) group and an electron-withdrawing (pull) group connected by a π-conjugated bridge. The strong electron-withdrawing nature of the trifluoromethyl ketone moiety in this compound makes it an ideal "pull" component.

While specific examples detailing the construction of push-pull systems directly from this compound are not abundant, its reactivity allows for the incorporation of this unit into larger conjugated systems. For instance, the vinyl group can be functionalized through cross-coupling reactions to extend the π-system, while the ketone can be modified to tune the electronic properties. The resulting molecules could find applications in materials science, for example, as nonlinear optical materials or fluorescent probes. rsc.org

Utility in Hetero Diels-Alder Reactions for Six-Membered Rings

As briefly mentioned in section 4.2.2, this compound is a competent dienophile in hetero-Diels-Alder reactions. The electron-deficient nature of the double bond, enhanced by the trifluoromethyl group, facilitates its reaction with electron-rich dienes.

A key example is the reaction of β-trifluoroacetyl vinyl ethers with α,β-unsaturated carbonyl compounds, which function as heterodienes. This [4+2] cycloaddition proceeds to form 2-alkoxy-5-trifluoroacetyl-3,4-dihydro-2H-pyrans. researchgate.net This reaction is a powerful tool for the stereoselective synthesis of highly functionalized six-membered oxygen-containing heterocycles. The resulting dihydropyrans can be further elaborated to access a variety of complex molecules.

DieneDienophileProductReference
AcroleinThis compound2-Butoxy-6-formyl-5-trifluoroacetyl-3,4-dihydro-2H-pyran researchgate.net
Methyl vinyl ketoneEthoxyvinyl trifluoromethyl ketone2-Ethoxy-6-acetyl-5-trifluoroacetyl-3,4-dihydro-2H-pyran researchgate.net

Table 3: Hetero Diels-Alder Reactions

Theoretical and Computational Chemistry Studies of Butoxyvinyl Trifluoromethyl Ketone Derivatives

Electronic Structure Elucidation and Reactivity Prediction

Analysis of Charge Distribution and C=C Bond Polarization

Conformational Analysis and Stereoisomer Stability (e.g., Z-s-cis, Z-s-trans, EZE Conformations)

The relative stability of different conformations and stereoisomers of butoxyvinyl trifluoromethyl ketone derivatives is determined by a delicate balance of steric and electronic effects. Research indicates the existence of several stable conformers, including Z-s-cis, Z-s-trans, and a notable EZE conformation. Quantum-chemical calculations are essential to determine the relative energies of these conformers, providing insight into their populations at equilibrium. A comprehensive analysis would involve a data table comparing the calculated relative energies (in kcal/mol or kJ/mol) of these conformers. The stabilization of the EZE conformation in certain derivatives, as mentioned in the literature, is a key finding that warrants a detailed energetic comparison. Unfortunately, these specific energy values are not available in the accessible literature snippets.

Mechanistic Elucidation via Quantum-Chemical Calculations

Reaction Coordinate Analysis and Transition State Characterization

Understanding the mechanism of reactions involving this compound derivatives, such as nucleophilic substitution, requires a detailed analysis of the reaction coordinate. This involves identifying and characterizing the structures and energies of all transition states and intermediates along the reaction pathway. Computational studies can map out the entire energy profile, revealing the geometry of the transition states, including key bond lengths and angles, and the imaginary frequencies that confirm them as true saddle points on the potential energy surface.

Correlation of Theoretical Data with Experimental Observations

A crucial aspect of computational chemistry is the correlation of theoretical findings with experimental results. For instance, the calculated regioselectivity of a reaction, based on the activation energies for different pathways, can be compared with the experimentally observed product distribution. Similarly, calculated spectroscopic properties (like NMR chemical shifts or IR frequencies) of proposed intermediates or products can be compared with experimental spectra to validate the proposed mechanism. The located abstracts suggest that such correlations have been made, stating that "the results of theoretical calculations are in perfect agreement with the experimental data." However, the specific data points underpinning these correlations are not available.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of butoxyvinyl trifluoromethyl ketone involves the reaction of trifluoroacetic anhydride (B1165640) with ethyl vinyl ether in the presence of pyridine (B92270) as an acid-binding agent. While effective, current research is increasingly focused on developing more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry. researchgate.netrsc.org

A key area of development is the exploration of greener solvents and catalysts. For instance, the use of cyclopentyl methyl ether (CPME), an emerging green solvent, has been shown to be effective in the synthesis of related β-nitro ketones, minimizing the use of volatile organic compounds and simplifying work-up procedures. rsc.org Similar strategies could be adapted for the synthesis of this compound.

Furthermore, electrochemical methods present a promising sustainable alternative. rsc.orgresearchgate.net These methods utilize electrons as the primary oxidant, often in greener solvent systems like acetone (B3395972) and water, thereby avoiding the need for stoichiometric chemical oxidants used in classical approaches. rsc.org The potential for scaling up these reactions through continuous flow electrochemical processes further enhances their industrial applicability and sustainability. rsc.orgresearchgate.net

Another avenue of research involves the use of fluoroform (HCF3), a potent greenhouse gas and industrial byproduct, as a trifluoromethylating agent. nih.gov Developing methods to utilize fluoroform for the synthesis of trifluoromethyl ketones from readily available esters would represent a significant advancement in sustainable chemistry by repurposing a harmful byproduct into a valuable chemical feedstock. nih.gov

The development of novel synthetic routes is summarized in the table below:

Synthetic Approach Key Features Potential Advantages Relevant Research
Green Solvents & Catalysts Utilization of eco-friendly solvents like CPME.Reduced use of volatile organic compounds, simplified work-up.Eco-friendly synthesis of β-nitro ketones. rsc.org
Electrochemical Synthesis Use of electrons as the primary oxidant in green solvents.Avoidance of stoichiometric oxidants, potential for scalability.Electrochemically driven green synthesis of β-keto spirolactones. rsc.orgresearchgate.net
Fluoroform Utilization Use of fluoroform as a trifluoromethylating agent.Repurposing of a greenhouse gas, cost-effective.Synthesis of trifluoromethyl ketones from methyl esters using fluoroform. nih.gov

Exploration of Unconventional Reactivity Modes and Catalytic Transformations

The reactivity of this compound is a rich area of investigation. Its structure allows for a variety of transformations, including addition-elimination reactions and cycloadditions. researchgate.netchemicalbook.com Current research is pushing the boundaries to explore less conventional reactivity patterns and to develop novel catalytic systems to control these transformations with high selectivity.

One area of interest is the use of photoredox catalysis. nih.govresearchgate.net Light-driven methods offer mild reaction conditions and unique reactivity pathways that are often inaccessible through traditional thermal methods. For example, photoredox catalysis has been successfully employed for the α-trifluoromethoxylation of ketones, suggesting its potential applicability to functionalize this compound in novel ways. nih.gov

The trifluoromethyl group significantly influences the electronic properties of the molecule, making the carbonyl carbon highly electrophilic. nih.gov This property can be exploited in reactions with various nucleophiles. Research into the reactions with organometallic reagents, such as organozinc compounds, has shown pathways to 1,2-addition products, while reactions with phosphites can lead to [4+2] cycloaddition products. chemicalbook.com Further exploration of these and other nucleophilic additions could lead to the synthesis of a wide array of new trifluoromethylated compounds.

Catalytic transformations that enable enantioselective synthesis are also a major frontier. The development of chiral catalysts that can control the stereochemical outcome of reactions involving this compound would be highly valuable for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Expansion of Synthetic Utility for Advanced Materials and Chemical Biology Tools

The unique properties imparted by the trifluoromethyl group make this compound a valuable building block for the synthesis of advanced materials and tools for chemical biology. sigmaaldrich.comnih.govnih.gov

In the realm of advanced materials, the incorporation of fluorine atoms can significantly alter the properties of polymers and other materials, enhancing their thermal stability, chemical resistance, and other desirable characteristics. Research into the polymerization of this compound or its derivatives could lead to the development of new fluorinated polymers with specialized applications.

In chemical biology, trifluoromethyl ketones are recognized as potent inhibitors of serine and cysteine proteases. nih.gov The electrophilic nature of the trifluoromethyl ketone moiety allows for the formation of covalent adducts with active site residues of these enzymes. nih.gov This makes this compound a valuable precursor for the design and synthesis of new enzyme inhibitors. For instance, trifluoromethyl ketone-containing compounds have been investigated as inhibitors for the SARS-CoV 3CL protease. nih.gov

Furthermore, the development of chemical probes and labeling agents is a rapidly growing area of chemical biology. nih.govnih.gov this compound can serve as a scaffold for creating such tools. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the this compound core, researchers can develop probes to study biological processes, identify protein targets, and visualize molecular interactions within living cells. nih.govrsc.org The versatility of this compound allows for its potential use in creating a variety of chemical biology tools, from activity-based probes to building blocks for DNA-encoded libraries. sigmaaldrich.com

The potential applications are summarized in the table below:

Application Area Specific Use Key Advantage Relevant Research
Advanced Materials Monomer for fluorinated polymers.Enhanced thermal and chemical stability.General principles of fluorine-containing polymers.
Chemical Biology Precursor for enzyme inhibitors (e.g., protease inhibitors).Covalent modification of enzyme active sites.Trifluoromethyl ketones as protease inhibitors. nih.gov
Chemical Biology Scaffold for chemical probes and labeling agents.Versatile platform for attaching reporter groups.Development of chemical biology tools. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for incorporating the trifluoromethyl ketone group into vinyl ether systems, such as butoxyvinyl trifluoromethyl ketone?

  • Methodological Answer : The synthesis of trifluoromethyl ketones often involves fluorination reactions using safe and selective fluorinating agents. For vinyl ether systems, a stepwise approach can be employed:

Vinyl Ether Formation : React butanol with acetylene derivatives under acidic conditions to form the vinyl ether backbone.

Trifluoromethylation : Introduce the CF₃ group via nucleophilic trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride source.

  • Key Considerations : Monitor reaction conditions (e.g., temperature, solvent polarity) to avoid premature hydrolysis of the ketone intermediate. Structural validation via NMR (¹⁹F and ¹H) and mass spectrometry is critical .

Q. How does the trifluoromethyl group influence the physicochemical properties of this compound compared to non-fluorinated analogs?

  • Methodological Answer : The CF₃ group enhances lipophilicity and metabolic stability while reducing basicity. To quantify these effects:

LogP Measurement : Use reverse-phase HPLC to compare partition coefficients.

pKa Determination : Employ potentiometric titration or computational tools (e.g., COSMO-RS) to assess electronic effects.

  • Data Interpretation : The CF₃ group typically lowers pKa by ~1–2 units due to its strong electron-withdrawing effect, which can improve membrane permeability .

Q. What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

  • Methodological Answer :

¹⁹F NMR : Directly probes the CF₃ group’s chemical environment (δ ~ -60 to -80 ppm).

FTIR : Identify carbonyl stretching frequencies (C=O at ~1700–1750 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

X-ray Crystallography : Resolve spatial arrangements of the vinyl ether and ketone moieties.

  • Cross-Validation : Compare experimental data with computational simulations (e.g., DFT) to confirm conformational stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data involving this compound across different assay models?

  • Methodological Answer : Discrepancies may arise from differences in enzyme isoforms or assay conditions. A systematic approach includes:

Isoform-Specific Profiling : Use recombinant enzymes (e.g., human vs. murine phospholipase A₂) to assess selectivity.

Kinetic Analysis : Perform time-dependent inhibition studies (kₐₜₜ/Kᵢ) to distinguish competitive vs. non-competitive mechanisms.

Molecular Dynamics (MD) Simulations : Model inhibitor-enzyme interactions to identify binding site variations.

  • Case Study : In phospholipase A₂ studies, CF₃ ketones show stronger inhibition in human isoforms due to hydrophobic pocket compatibility .

Q. What advanced NMR techniques elucidate the interaction between this compound and serine hydrolases?

  • Methodological Answer :

Saturation Transfer Difference (STD) NMR : Maps ligand-binding epitopes on the enzyme surface.

¹³C/¹⁹F Isotopic Labeling : Track inhibitor localization in enzyme active sites.

Relaxation Dispersion Experiments : Detect transient conformational changes during catalysis.

  • Key Insight : Stabilization of tetrahedral intermediates (via oxyanion hole interactions) can be confirmed by ¹⁹F chemical shift perturbations .

Q. How can quantum mechanical/molecular mechanical (QM/MM) simulations optimize the design of this compound derivatives for enhanced target selectivity?

  • Methodological Answer :

Active Site Modeling : Build QM/MM models using crystallographic data (e.g., PDB entries for target enzymes).

Transition State Analysis : Calculate activation energies for inhibitor-enzyme adduct formation.

Fluorine Scan : Systematically replace CF₃ with CH₃ or Cl to evaluate electronic contributions.

  • Outcome : Simulations predict that CF₃ enhances electrophilicity at the ketone carbon, favoring covalent adduct formation with catalytic serines .

Q. What methodologies validate the environmental stability and degradation pathways of this compound in agricultural research contexts?

  • Methodological Answer :

Hydrolysis Studies : Incubate the compound at varying pH (2–12) and analyze degradation products via LC-MS.

Soil Microcosm Assays : Quantify half-life (t₁/₂) under aerobic/anaerobic conditions.

Ecotoxicity Profiling : Use Daphnia magna or Danio rerio models to assess acute/chronic effects.

  • Finding : CF₃ ketones exhibit slower hydrolysis than non-fluorinated analogs, but photodegradation may dominate in field conditions .

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